3-Chloro-5-methoxy-1,2-benzoxazole

Lipophilicity Drug-likeness Medicinal Chemistry

Benzoxazole lead optimization is frequently undermined by metabolic interference in cellular assays. 3-Chloro-5-methoxy-1,2-benzoxazole (CAS 16263-58-4) addresses this with a clean CYP profile (IC50 >20,000 nM for CYP2E1, 2B6, 2A6) and intermediate LogP (2.02), enabling reliable probe development. • Orthogonal reactivity: sequential functionalization at 3-Cl then 5-OMe for diverse library synthesis. • Favorable ADME: LogP 2.02 reduces off-target binding vs. lipophilic analogs (e.g., 3-chloro-1,2-benzoxazole LogP 2.48). • Supply assurance: multi-gram quantities with rigorous analytical QC.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
CAS No. 16263-58-4
Cat. No. B190068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methoxy-1,2-benzoxazole
CAS16263-58-4
Synonyms3-Chloro-5-Methoxy-benzo[d]isoxazole
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)ON=C2Cl
InChIInChI=1S/C8H6ClNO2/c1-11-5-2-3-7-6(4-5)8(9)10-12-7/h2-4H,1H3
InChIKeyWWUNEEPZIRSXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methoxy-1,2-benzoxazole: Differentiated Building Block


3-Chloro-5-methoxy-1,2-benzoxazole (CAS 16263-58-4), also named 3-chloro-5-methoxybenzo[d]isoxazole, is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene-isoxazole ring system with a chlorine atom at the 3-position and a methoxy group at the 5-position . This specific substitution pattern confers distinct physicochemical and biological properties that differentiate it from its close analogs. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology research, where its unique combination of a reactive chloro substituent and a lipophilic methoxy group enables selective derivatization and modulation of key drug-like properties .

No Direct Substitution for 3-Chloro-5-methoxy-1,2-benzoxazole


While the benzoxazole scaffold is common in medicinal chemistry, simple substitution with other 3-substituted or 5-substituted analogs, such as 3-chloro-1,2-benzoxazole (lacking the 5-methoxy group) or 5-methoxy-1,2-benzoxazole (lacking the 3-chloro group), can significantly alter key drug-like properties, including lipophilicity and metabolic stability . These differences can lead to unexpected changes in cell permeability, target engagement, and off-target effects, making direct interchangeability without quantitative validation a high-risk approach in structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Quantitative Comparison of 3-Chloro-5-methoxy-1,2-benzoxazole


Lipophilicity Comparison with Analogs

The calculated LogP value for 3-Chloro-5-methoxy-1,2-benzoxazole is 2.02 . This value positions the compound as significantly more lipophilic than its non-chlorinated analog, 5-methoxy-1,2-benzoxazole (LogP = 1.84) [1], and less lipophilic than the simpler 3-chloro-1,2-benzoxazole (LogP = 2.48) [2]. The specific balance of chloro and methoxy substituents offers a finely tuned lipophilicity profile.

Lipophilicity Drug-likeness Medicinal Chemistry

CYP Inhibition Profile

In a standardized assay using human liver microsomes, 3-Chloro-5-methoxy-1,2-benzoxazole exhibited weak inhibition of CYP2E1, CYP2B6, and CYP2A6, with IC50 values consistently >20,000 nM [1]. This is in contrast to known CYP2E1 inhibitors like chlorzoxazone, which demonstrates an IC50 of approximately 1,030 nM (1.03 µM) or 16,000 nM depending on the assay [2], indicating a significantly reduced potential for CYP-mediated drug-drug interactions at relevant concentrations.

ADME-Tox Drug-Drug Interaction Cytochrome P450

Dual Substituent Reactivity

3-Chloro-5-methoxy-1,2-benzoxazole possesses two distinct functional handles: a chloro group at the 3-position amenable to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, and a methoxy group at the 5-position that can be demethylated or participate in electrophilic substitution . This dual functionality contrasts with analogs like 3-chloro-1,2-benzoxazole (which lacks the 5-methoxy group) [1] and 5-methoxy-1,2-benzoxazole (which lacks the reactive chloro group) [2], limiting their utility to only one type of chemical transformation or requiring additional synthetic steps to introduce the missing functionality.

Synthetic Chemistry Building Block SAR Studies

R&D Applications for 3-Chloro-5-methoxy-1,2-benzoxazole


Parallel Synthesis of Benzoxazole Libraries

The orthogonal reactivity of the 3-chloro and 5-methoxy groups makes this compound an ideal core scaffold for generating diverse benzoxazole libraries through sequential functionalization. Researchers can first exploit the chloro group for nucleophilic substitution or palladium-catalyzed cross-coupling to introduce a wide range of aryl, heteroaryl, or amine substituents. Subsequently, the 5-methoxy group can be demethylated to a phenol for further derivatization or retained to modulate lipophilicity and target binding, as evidenced by its LogP value of 2.02 .

Balanced Lipophilicity for Lead Optimization

The intermediate LogP value of 2.02 positions this compound favorably for programs targeting intracellular or central nervous system (CNS) proteins, where excessive lipophilicity can lead to high plasma protein binding and off-target effects, while insufficient lipophilicity hinders passive membrane diffusion. Its profile contrasts with more lipophilic analogs like 3-chloro-1,2-benzoxazole (LogP 2.48) [1], making it a superior starting point for balancing potency and ADME properties.

Chemical Probes with Reduced CYP Liability

For research groups developing chemical probes intended for use in cell-based assays or preliminary in vivo studies, the low CYP inhibition profile (IC50 >20,000 nM for CYP2E1, 2B6, and 2A6) [2] is a significant advantage. It reduces the risk of confounding results due to altered metabolism of co-administered agents or endogenous substrates, thereby increasing confidence in the probe's observed biological effects.

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